molecular formula C7H12N2O3 B070562 3-Carbamoylmethyl-4-ethyloxazolidin-2-one CAS No. 172514-87-3

3-Carbamoylmethyl-4-ethyloxazolidin-2-one

Numéro de catalogue: B070562
Numéro CAS: 172514-87-3
Poids moléculaire: 172.18 g/mol
Clé InChI: AGRAMZUKFLBFQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Carbamoylmethyl-4-ethyloxazolidin-2-one, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential application in cancer therapy.

Mécanisme D'action

3-Carbamoylmethyl-4-ethyloxazolidin-2-one inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer properties in various types of cancer, including breast cancer, prostate cancer, and leukemia. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one is its specificity towards protein kinase CK2, making it a promising target for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of 3-Carbamoylmethyl-4-ethyloxazolidin-2-one. One potential direction is the investigation of its efficacy in combination with other anti-cancer agents. Another potential direction is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, the investigation of this compound in other diseases, such as inflammatory diseases, could also be a potential future direction.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of protein kinase CK2 that has gained significant attention in the scientific community due to its potential application in cancer therapy. Its mechanism of action, anti-cancer properties, and anti-inflammatory properties make it a potential therapeutic agent for various diseases. However, there are also limitations to its use, such as its low solubility in water. Further research and development of this compound could lead to the discovery of more effective and selective inhibitors of protein kinase CK2, ultimately leading to the development of more effective therapies for cancer and other diseases.

Méthodes De Synthèse

3-Carbamoylmethyl-4-ethyloxazolidin-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of ethyl 2-bromoacetate with sodium hydride to form ethyl 2-acetoxyacetate. This compound is then reacted with urea to form this compound, which is this compound.

Applications De Recherche Scientifique

3-Carbamoylmethyl-4-ethyloxazolidin-2-one has been extensively studied for its potential application in cancer therapy. Protein kinase CK2 has been shown to play a crucial role in the regulation of cell growth and survival, making it a promising target for cancer therapy. This compound has been shown to inhibit the activity of CK2, leading to the suppression of cancer cell growth and proliferation.

Propriétés

172514-87-3

Formule moléculaire

C7H12N2O3

Poids moléculaire

172.18 g/mol

Nom IUPAC

2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C7H12N2O3/c1-2-5-4-12-7(11)9(5)3-6(8)10/h5H,2-4H2,1H3,(H2,8,10)

Clé InChI

AGRAMZUKFLBFQW-UHFFFAOYSA-N

SMILES

CCC1COC(=O)N1CC(=O)N

SMILES canonique

CCC1COC(=O)N1CC(=O)N

Synonymes

3-Carbamoylmethyl-4-ethyloxazolidin-2-one

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.